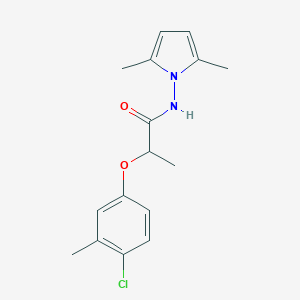

2-(4-Chloro-3-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Es ist ein potenter Inhibitor der mitochondrialen ATP-Synthase, die eine entscheidende Rolle bei der zellulären Energieproduktion spielt, indem sie die oxidative Phosphorylierung und alle ATP-abhängigen Prozesse blockiert, die auf der Kopplungsmembran der Mitochondrien stattfinden .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Oligomycin A wird typischerweise aus der Fermentationsbrühe von Streptomyces-Arten isoliert. Der Fermentationsprozess beinhaltet die Kultivierung des Bakteriums in einem nährstoffreichen Medium unter kontrollierten Bedingungen. Nach der Fermentation wird die Verbindung mit organischen Lösungsmitteln extrahiert und durch chromatographische Verfahren gereinigt .

Industrielle Produktionsmethoden

Die industrielle Produktion von Oligomycin A folgt einem ähnlichen Fermentationsprozess, jedoch in größerem Maßstab. Die Fermentationsbrühe wird mehreren Extraktions- und Reinigungsschritten unterzogen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Das Endprodukt wird oft in einem geeigneten Lösungsmittel für Forschungszwecke formuliert .

Chemische Reaktionsanalyse

Reaktionstypen

Oligomycin A durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Oligomycin A kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Oligomycin A modifizieren, was möglicherweise seine biologische Aktivität verändert.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen, was zur Bildung neuer Verbindungen führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nucleophile und Elektrophile können in Substitutionsreaktionen verwendet werden, abhängig von der gewünschten Modifikation.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation beispielsweise zur Bildung von hydroxylierten Derivaten führen, während die Reduktion deoxygenierte Verbindungen liefern kann .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Oligomycin A is typically isolated from the fermentation broth of Streptomyces species. The fermentation process involves culturing the bacterium in a nutrient-rich medium under controlled conditions. After fermentation, the compound is extracted using organic solvents and purified through chromatographic techniques .

Industrial Production Methods

Industrial production of Oligomycin A follows a similar fermentation process but on a larger scale. The fermentation broth is subjected to multiple extraction and purification steps to ensure high purity and yield. The final product is often formulated in a suitable solvent for research purposes .

Analyse Chemischer Reaktionen

Types of Reactions

Oligomycin A undergoes various chemical reactions, including:

Oxidation: Oligomycin A can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in Oligomycin A, potentially altering its biological activity.

Substitution: Substitution reactions can introduce new functional groups into the molecule, leading to the formation of novel compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

Oligomycin A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug zur Untersuchung der mitochondrialen Funktion und Bioenergetik eingesetzt.

Biologie: Wird in der Forschung über Zellatmung und Stoffwechselwege eingesetzt.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei Krebs und neurodegenerativen Erkrankungen untersucht.

Wirkmechanismus

Oligomycin A übt seine Wirkungen aus, indem es das Enzym der mitochondrialen ATP-Synthase hemmt. Diese Hemmung blockiert den Protonenkanal der ATP-Synthase und verhindert die Umwandlung von Adenosindiphosphat (ADP) in Adenosintriphosphat (ATP) durch oxidative Phosphorylierung. Als Ergebnis wird die zelluläre Energieproduktion gestoppt, was zu verschiedenen nachgelagerten Effekten führt, darunter Apoptose (programmierter Zelltod) in bestimmten Zelltypen .

Wirkmechanismus

Oligomycin A exerts its effects by inhibiting the mitochondrial ATP synthase enzyme. This inhibition blocks the proton channel of ATP synthase, preventing the conversion of adenosine diphosphate (ADP) to adenosine triphosphate (ATP) through oxidative phosphorylation. As a result, cellular energy production is halted, leading to various downstream effects, including apoptosis (programmed cell death) in certain cell types .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Oligomycin B: Ein weiteres Makrolid-Antibiotikum mit ähnlichen inhibitorischen Wirkungen auf die ATP-Synthase.

Oligomycin C: Ein Derivat von Oligomycin A mit geringfügigen strukturellen Unterschieden, aber ähnlicher biologischer Aktivität.

Rutamycin: Eine verwandte Verbindung mit vergleichbaren Wirkmechanismen.

Einzigartigkeit

Oligomycin A ist einzigartig aufgrund seiner hohen Potenz und Spezifität bei der Hemmung der mitochondrialen ATP-Synthase. Seine Fähigkeit, die oxidative Phosphorylierung zu blockieren, macht es zu einem wertvollen Werkzeug bei der Untersuchung des zellulären Energiestoffwechsels und verwandter Krankheiten .

Eigenschaften

CAS-Nummer |

111253-93-1 |

|---|---|

Molekularformel |

C16H19ClN2O2 |

Molekulargewicht |

306.79 g/mol |

IUPAC-Name |

2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylpyrrol-1-yl)propanamide |

InChI |

InChI=1S/C16H19ClN2O2/c1-10-9-14(7-8-15(10)17)21-13(4)16(20)18-19-11(2)5-6-12(19)3/h5-9,13H,1-4H3,(H,18,20) |

InChI-Schlüssel |

JPUSISGQAIFBGY-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(N1NC(=O)C(C)OC2=CC(=C(C=C2)Cl)C)C |

Kanonische SMILES |

CC1=CC=C(N1NC(=O)C(C)OC2=CC(=C(C=C2)Cl)C)C |

Synonyme |

2-(4-chloro-3-methyl-phenoxy)-N-(2,5-dimethylpyrrol-1-yl)propanamide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.